3-benzyl-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-benzyl-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with benzylamines under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities.
Scientific Research Applications
3-benzyl-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antitumor, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its ability to interact with cellular receptors can influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-phenylquinazolin-4(3H)-one
- 3-(4-methylphenyl)-2-phenylquinazolin-4(3H)-one
- 2-(4-methylphenyl)-3-phenylquinazolin-4(3H)-one
Uniqueness
3-benzyl-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-benzyl-2-(4-methylphenyl)-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-16-11-13-18(14-12-16)21-23-20-10-6-5-9-19(20)22(25)24(21)15-17-7-3-2-4-8-17/h2-14,21,23H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOFORLMMGWSQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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